molecular formula C7H12N2O5 B083020 beta-Aspartylalanine CAS No. 13110-25-3

beta-Aspartylalanine

Cat. No. B083020
CAS RN: 13110-25-3
M. Wt: 204.18 g/mol
InChI Key: ARSVRKCVNFIICJ-IMJSIDKUSA-N
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Description

Beta-Aspartylalanine is a substrate for beta-aspartyl peptidase and is used to measure beta-aspartyl peptidase activity in fecal supernatants .


Synthesis Analysis

Beta-Aspartylalanine is formed in vivo by the degradation of dihydrouracil and carnosine . The aspartate pathway from L-aspartate to beta-alanine, catalyzed by L-aspartate-alpha-decarboxylase (ADC), has become a research hotspot in recent years .


Molecular Structure Analysis

The molecular formula of Beta-Aspartylalanine is C7H12N2O5. It has an average mass of 204.181 Da and a monoisotopic mass of 204.074615 Da .


Chemical Reactions Analysis

Beta-Aspartylalanine is a substrate for beta-aspartyl peptidase .


Physical And Chemical Properties Analysis

Beta-Aspartylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 552.4±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 91.1±6.0 kJ/mol .

Scientific Research Applications

Medicine

Beta-Aspartylalanine: is significant in medicine due to its role as a precursor for carnosine , a dipeptide with a range of therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. Supplementation with beta-Aspartylalanine can aid in the prevention of sarcopenia, preservation of cognitive abilities, and improvement of neurodegenerative disorders .

Food Industry

In the food industry, beta-Aspartylalanine is utilized as a flavor enhancer and a health supplement. It can increase carnosine levels in athletes, thereby enhancing athletic performance. Additionally, it’s used as an additive to regulate muscle growth in livestock, improving the quality of meat products .

Environmental Science

Beta-Aspartylalanine: plays a role in environmental science, particularly in the bioremediation of pollutants. Its derivatives may be involved in the development of new materials and drugs that can help in environmental clean-up efforts .

Agriculture

In agriculture, beta-Aspartylalanine derivatives are explored for their potential as biostimulants. They could enhance crop yields, improve drought and salinity tolerance, and increase pathogen resistance in plants .

Biotechnology

Beta-Aspartylalanine: is pivotal in biotechnology for the production of various bioactive compounds. Advances in microbial synthesis of beta-Aspartylalanine are promising for the development of efficient and green production processes for this amino acid and its derivatives .

Pharmacology

In pharmacology, beta-Aspartylalanine is important for the synthesis of beta-lactams, a class of antibiotics. Beta-lactams are crucial in combating bacterial infections, and beta-Aspartylalanine’s role in their synthesis highlights its importance in drug development and resistance management .

Mechanism of Action

Beta-Aspartylalanine is formed in vivo by the degradation of dihydrouracil and carnosine. Since neuronal uptake and neuronal receptor sensitivity to beta-alanine have been demonstrated, the compound may be a false transmitter replacing gamma-aminobutyric acid .

Future Directions

Beta-Aspartylalanine is used to measure beta-aspartyl peptidase activity in fecal supernatants . This suggests potential applications in medical and biological research.

properties

IUPAC Name

(2S)-2-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3(6(11)12)9-5(10)2-4(8)7(13)14/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSVRKCVNFIICJ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156895
Record name beta-Aspartylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Aspartylalanine

CAS RN

13110-25-3
Record name beta-Aspartylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Aspartylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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